molecular formula C13H12BClO3 B150926 2-Benzyloxy-5-chlorophenylboronic acid CAS No. 612832-83-4

2-Benzyloxy-5-chlorophenylboronic acid

Cat. No. B150926
Key on ui cas rn: 612832-83-4
M. Wt: 262.5 g/mol
InChI Key: SLERXVFZNNSBIX-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

A solution of butyl lithium (1.6M in hexane) (50 ml) was added dropwise to a stirred solution of the product from step (i) (23 g) in diethylether (300 ml) at −70° C. After 1 h a further 18 ml of butyl lithium was added, left for 0.75 h, then trimethylborate (10 ml) added and the mixture warmed to RT and left for 16 h. 2M Hydrochloric acid (100 ml) was added, stirred for 1 h then the organic layer separated and extracted with aqueous sodium hydroxide solution. The basic layer was acidified with 2M hydrochloric acid solution, extracted with diethylether which was dried and evaporated under reduced pressure. The residue was triturated with iso-hexane and filtered. Yield 10.8 g
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C[O:23][B:24](OC)[O:25]C.Cl>C(OCC)C>[CH2:15]([O:14][C:8]1[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=1[B:24]([OH:25])[OH:23])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
23 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)OCC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether which
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with iso-hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Cl)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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